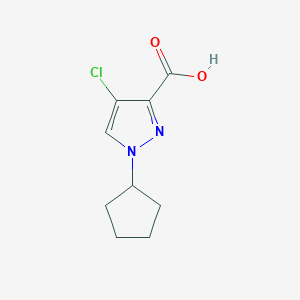

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid

説明

Structure

3D Structure

特性

分子式 |

C9H11ClN2O2 |

|---|---|

分子量 |

214.65 g/mol |

IUPAC名 |

4-chloro-1-cyclopentylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H11ClN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14) |

InChIキー |

HHMJPEWGVQCVCK-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)N2C=C(C(=N2)C(=O)O)Cl |

製品の起源 |

United States |

準備方法

Cyclopentylation of Pyrazole Precursors

The introduction of the cyclopentyl group typically occurs early in the synthesis. A common strategy involves nucleophilic substitution or metal-catalyzed coupling between a halogenated pyrazole intermediate and cyclopentylamine or cyclopentyl halides. For example, 1H-pyrazole-3-carboxylic acid derivatives can undergo alkylation using cyclopentyl bromide under basic conditions.

Chlorination at Position 4

Chlorination of the pyrazole ring is achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation. The patent CN106187894A describes a chlorination method using hydrochloric acid and hydrogen peroxide, which avoids hazardous sulfonic acid chlorides. This approach could be adapted for the target compound by substituting the ethyl ester group with a cyclopentyl moiety.

Carboxylic Acid Functionalization

The carboxylic acid group is often introduced through hydrolysis of ester precursors. For instance, ethyl esters can be saponified using aqueous NaOH or LiOH, followed by acidification to yield the free acid.

Detailed Synthetic Protocol (Hypothetical Route)

Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester

Reagents :

-

1H-pyrazole-3-carboxylic acid ethyl ester

-

Cyclopentyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethyl carbonate (solvent)

Procedure :

-

Combine 1H-pyrazole-3-carboxylic acid ethyl ester (1.0 equiv), cyclopentyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in dimethyl carbonate.

-

Heat at 100–120°C under nitrogen for 8–12 hours.

-

Cool, filter to remove salts, and concentrate under reduced pressure.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | ≥95% |

Step 2: Chlorination at Position 4

Reagents :

-

1-Cyclopentyl-1H-pyrazole-3-carboxylic acid ethyl ester

-

Hydrochloric acid (37% w/w)

-

Hydrogen peroxide (35% w/w)

-

Dichloroethane (solvent)

Procedure :

-

Dissolve the ester intermediate in dichloroethane.

-

Add HCl and H₂O₂ dropwise at 20–30°C.

-

Heat to 50–70°C for 5–7 hours.

-

Cool, wash with Na₂SO₃ and Na₂CO₃ solutions, and dry over anhydrous Na₂SO₄.

Key Data :

| Parameter | Value |

|---|---|

| Chlorination Yield | 90–95% |

| Selectivity | >98% (4-chloro isomer) |

Step 3: Saponification to Carboxylic Acid

Reagents :

-

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid ethyl ester

-

LiOH (2.0 equiv)

-

Water/THF (1:1 v/v)

Procedure :

-

Stir the ester with LiOH in water/THF at 50°C for 4 hours.

-

Acidify with HCl to pH 2–3.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 92–95% |

| Purity (NMR) | ≥96% |

Optimization and Challenges

Regioselectivity in Chlorination

The position of chlorination is critical. The use of hydrogen peroxide with HCl promotes electrophilic attack at the electron-rich position 4, as demonstrated in analogous pyrazole systems. Substituent directing effects (e.g., the carboxylic acid group) further enhance regioselectivity.

Solvent and Temperature Effects

Purification Techniques

Post-reaction purification involves sequential washing with sodium sulfite (to remove excess peroxide) and sodium carbonate (to neutralize residual acid), followed by vacuum distillation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Alkylation-Chlorination | High regioselectivity | Multistep process | 85–90 |

| Direct Cyclopentylation | Fewer steps | Lower functional tolerance | 75–80 |

化学反応の分析

4. 科学研究への応用

4-クロロ-1-シクロペンチル-1H-ピラゾール-3-カルボン酸には、いくつかの科学研究への応用があります。

科学的研究の応用

Chemistry

In the field of chemistry, 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules and heterocycles. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Research has indicated that this compound exhibits significant antimicrobial and anti-inflammatory properties:

- Antimicrobial Properties: Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) are comparable to standard antibiotics, indicating its potential as a therapeutic agent .

- Anti-inflammatory Effects: In vitro studies suggest that the compound can significantly reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in treating inflammatory diseases .

Medicine

The compound is being explored as a lead candidate for the development of new pharmaceuticals. Its mechanism of action often involves interactions with specific molecular targets, where it acts as an electrophile. This property allows it to inhibit enzyme activities or modulate signaling pathways within biological systems .

Case Studies and Research Findings

Several notable studies have highlighted the applications and effectiveness of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid:

- Antimicrobial Study: A recent investigation demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to those of established antibiotics .

- Anti-inflammatory Research: In vitro studies showed that this compound significantly inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential utility in treating inflammatory conditions .

- Enzyme Inhibition: Further research indicated that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

作用機序

4-クロロ-1-シクロペンチル-1H-ピラゾール-3-カルボン酸の作用機序は、特定の分子標的と経路との相互作用に関係しています。この化合物は、酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらします。 例えば、炎症性経路に関与する特定の酵素を阻害し、抗炎症効果を発揮する可能性があります . さらに、細胞標的との相互作用により、がん細胞のアポトーシスを誘発し、潜在的な抗がん剤となります .

類似化合物との比較

Key Observations :

- Cyclopentyl vs.

- Aromatic vs. Aliphatic Substituents : Analogs with chlorophenyl groups (e.g., ) exhibit π-π interactions and higher melting points due to crystalline packing, whereas cyclopentyl lacks aromaticity, favoring different intermolecular forces .

- Functional Group Diversity: Amino () or hydroxy () groups introduce hydrogen-bonding capacity, unlike chloro or cyclopentyl substituents, which prioritize steric and electronic effects .

生物活性

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is a member of the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes a chlorine atom and a cyclopentyl group, contributing to its reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

- Molecular Formula : C9H11ClN2O

- Molecular Weight : 198.65 g/mol

- IUPAC Name : 4-chloro-1-cyclopentylpyrazole-3-carboxylic acid

The biological activity of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid primarily involves its interaction with specific molecular targets within biological systems. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, which can inhibit their activity or modulate signaling pathways. This mechanism is crucial in understanding its potential as a therapeutic agent.

Antimicrobial Activity

Research has indicated that 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a potential alternative to traditional antibiotics, especially against multidrug-resistant strains .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this pyrazole derivative has shown promise in anti-inflammatory applications. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Case Studies

A recent study evaluated the efficacy of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid in animal models of infection. The compound was administered to mice infected with Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated mice compared to controls, highlighting its potential for therapeutic use in infectious diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid, it is essential to compare it with structurally similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-1H-pyrazole | Lacks cyclopentyl group; simpler structure | Limited antimicrobial activity |

| 4-Chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid | Contains an additional carboxylic acid group | Enhanced anti-inflammatory properties |

| 4-Chloro-1-cyclopentyl-1H-pyrazole-5-methanol | Contains hydroxymethyl group instead of carboxyl | Moderate antibacterial effects |

The structural modifications significantly influence their biological activities, suggesting that further exploration of these derivatives may yield compounds with improved efficacy .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid?

Methodology :

- Vilsmeier-Haack Reaction : A validated approach for pyrazole derivatives involves formylation using POCl₃ and DMF under controlled temperatures (80–90°C). This method is adaptable for introducing chloro and cyclopentyl groups via subsequent nucleophilic substitution (e.g., reacting with cyclopentylamine) .

- Catalytic Cycloaddition : Copper(I) iodide (CuI) can catalyze azide-alkyne cycloaddition for constructing the pyrazole core, followed by carboxylation at the 3-position .

Q. Key Considerations :

- Use anhydrous conditions for halogenation steps to avoid side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. How should solubility and storage conditions be optimized for this compound?

Methodology :

Q. Recommendations :

- Aliquot solutions to avoid freeze-thaw cycles.

- Use inert gas (N₂/Ar) purging for long-term storage.

Q. What spectroscopic techniques are critical for structural confirmation?

Methodology :

- X-ray Crystallography : Resolve absolute configuration using single-crystal data (e.g., monoclinic system, space group P2/c with β = 102.42°, a = 13.192 Å) .

- NMR Spectroscopy : Analyze - and -NMR for pyrazole ring protons (δ 6.5–8.5 ppm) and carboxylic acid carbonyl (δ ~170 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 266.0458 for analogs) via HRMS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodology :

- Cross-Validation : Compare experimental NMR/X-ray data with computational predictions (DFT for chemical shifts) .

- Dynamic Light Scattering (DLS) : Check for aggregation in solution-phase studies that may skew UV-Vis or fluorescence data.

- Case Study : Crystal structure data (e.g., C17H11Cl3N2O2, V = 3409.1 ų ) can resolve ambiguities in NOESY or COSY spectra.

Q. What strategies improve reaction yields in nucleophilic substitution steps?

Methodology :

Q. How can computational methods predict reactivity or regioselectivity?

Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrazole ring .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. water).

- Case Study : For analogs like 6-(4-chlorophenyl)-oxazolo[5,4-b]pyridine-4-carboxylic acid, DFT predicted regioselectivity aligned with experimental outcomes .

Q. How to assess biological activity via enzyme inhibition assays?

Methodology :

- Target Selection : Focus on enzymes where pyrazole-carboxylic acids show affinity (e.g., carbonic anhydrase isoforms or cyclooxygenase) .

- Assay Design :

- Use fluorescence-based inhibition assays (e.g., 4-methylumbelliferyl acetate hydrolysis for esterase activity).

- Validate with IC₅₀ calculations and Lineweaver-Burk plots for mechanism determination.

Q. How to address discrepancies in solubility data across studies?

Methodology :

- Purity Analysis : Perform DSC to check crystallinity (melting point ~222–224°C for analogs ).

- Solvent Screening : Use Hansen solubility parameters to identify ideal solvents.

- Reference Standards : Compare with structurally similar compounds (e.g., 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, MW 188.61 ).

Data Contradiction Analysis

Example : Conflicting NMR shifts for the cyclopentyl group.

Resolution :

Re-examine coupling constants (-values) to distinguish axial/equatorial protons.

Compare with X-ray data (e.g., torsion angles −2.4° to −179.7° for substituents ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。